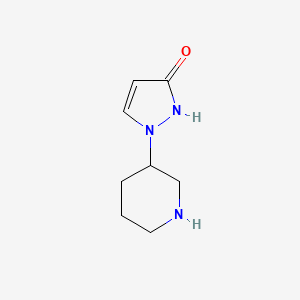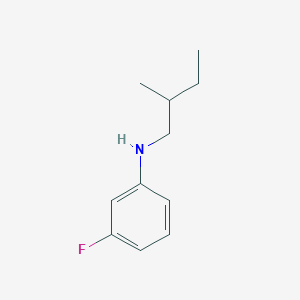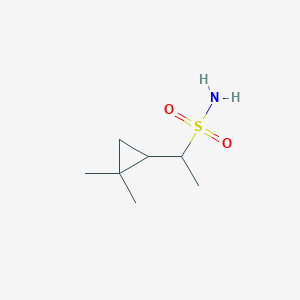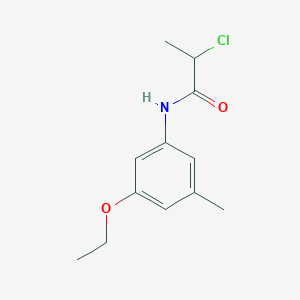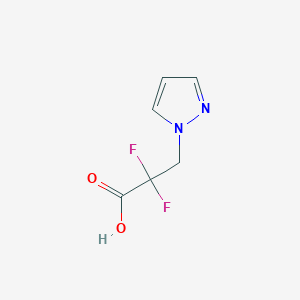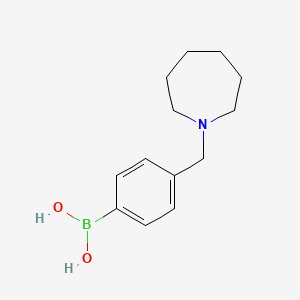
5-Methyl-1,3-benzoxazole-2-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1,3-benzoxazole-2-carbothioamide is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,3-benzoxazole-2-carbothioamide typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization and introduction of the thioamide group. One common method involves the use of 2-aminophenol and methyl isothiocyanate under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often utilize similar synthetic routes but are optimized for higher yields and scalability. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are employed to enhance reaction efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-1,3-benzoxazole-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Applications De Recherche Scientifique
5-Methyl-1,3-benzoxazole-2-carbothioamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 5-Methyl-1,3-benzoxazole-2-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. Its anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methylbenzoxazole
- 4,5-Dimethylbenzoxazole
- 2-Phenylbenzoxazole
Uniqueness
5-Methyl-1,3-benzoxazole-2-carbothioamide is unique due to its specific substitution pattern and the presence of the thioamide group, which imparts distinct chemical and biological properties. Compared to other benzoxazole derivatives, it may exhibit enhanced antimicrobial or anticancer activities .
Propriétés
Formule moléculaire |
C9H8N2OS |
|---|---|
Poids moléculaire |
192.24 g/mol |
Nom IUPAC |
5-methyl-1,3-benzoxazole-2-carbothioamide |
InChI |
InChI=1S/C9H8N2OS/c1-5-2-3-7-6(4-5)11-9(12-7)8(10)13/h2-4H,1H3,(H2,10,13) |
Clé InChI |
CWIWLRVMGGGOFT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)OC(=N2)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


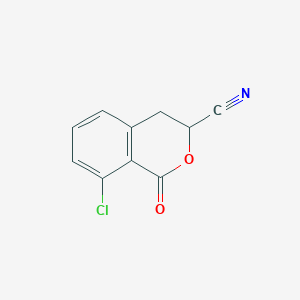
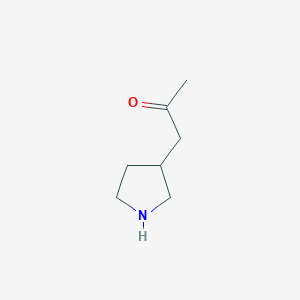

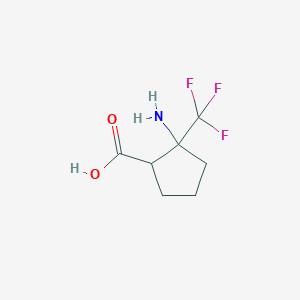
![7-Cyclopropyl-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13198199.png)
